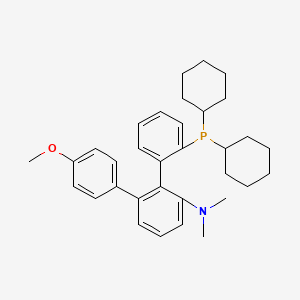
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline is a complex organic compound that features a phosphanyl group, a methoxyphenyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the coupling of a dicyclohexylphosphanylphenyl derivative with a methoxyphenyl derivative under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives may have potential biological activities and can be studied for their interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline involves its interaction with molecular targets such as metal ions or enzymes. The phosphanyl group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxyphenyl and dimethylaniline moieties may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(dicyclohexylphosphanyl)phenyl derivatives: These compounds share the phosphanylphenyl group but differ in other substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different phosphanyl or aniline moieties.
Dimethylaniline derivatives: Compounds featuring the dimethylaniline group with varying phosphanyl or phenyl substituents.
Uniqueness
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C33H42NOP |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-3-(4-methoxyphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C33H42NOP/c1-34(2)31-19-12-18-29(25-21-23-26(35-3)24-22-25)33(31)30-17-10-11-20-32(30)36(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17-24,27-28H,4-9,13-16H2,1-3H3 |
InChI Key |
FVINAIZMBOARMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















